molecular formula C9H10N4O B2712311 N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1259145-97-5

N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2712311
CAS No.: 1259145-97-5
M. Wt: 190.206
InChI Key: ZCUJGXGVNIGOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research, serving as a key scaffold for the development of potent protein kinase inhibitors (PKIs) . Pyrazolo[1,5-a]pyrimidines are a notable class of heterocyclic compounds that play a critical role in targeted cancer therapy by disrupting aberrant signaling pathways essential for cancer cell survival and growth . This core structure is utilized in the exploration of inhibitors targeting a range of kinases implicated in various cancers, such as CK2, EGFR, B-Raf, and MEK . Derivatives based on the pyrazolo[1,5-a]pyrimidine framework have demonstrated promising antitumor activity by acting as ATP-competitive inhibitors, which can lead to the suppression of cancer cell proliferation and the induction of apoptosis . For instance, related compounds have been identified as potential anticancer agents with potent CDK1 inhibitory and pro-apoptotic properties . The structural versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive synthetic modification, enabling researchers to fine-tune pharmacological properties, enhance selectivity, and improve drug-like characters. This makes this compound a valuable building block for generating novel compounds in structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-12(2)9(14)7-6-11-13-5-3-4-10-8(7)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUJGXGVNIGOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C2N=CC=CN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the reaction of 3-amino-1H-pyrazole-4-carbonitrile with 2,4-pentanedione, followed by further derivatization steps . One common method includes the use of copper-catalyzed reactions, which have been shown to be efficient in producing various pyrazolo[1,5-a]pyrimidine derivatives . Microwave-assisted synthesis is another approach that has been employed to achieve high yields in a shorter time frame .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Diabetes Management

N,N-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can slow glucose absorption in the intestines, making it a candidate for diabetes management. Studies indicate that derivatives of this compound exhibit IC50 values ranging from 15.2 µM to over 200 µM against α-glucosidase, demonstrating its efficacy compared to standard drugs like acarbose.

Anticancer Activity

Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including this compound. These compounds interact with various biological pathways that may lead to cancer cell death. For instance, studies have shown that certain derivatives can activate glucocerebrosidase (GCase) in fibroblasts from Gaucher disease patients, suggesting a role in treating lysosomal storage disorders and potentially cancer . The ability of these compounds to modulate enzyme activity positions them as promising candidates for further development in oncology.

Antimicrobial and Immunomodulatory Properties

The compound exhibits notable antimicrobial activity against various pathogens. A study indicated that pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant antibacterial effects against Escherichia coli and Bacillus subtilis, surpassing standard antibiotics like penicillin. Additionally, certain derivatives displayed antifungal activity against Fusarium oxysporum and high antimicrobial efficacy against Klebsiella pneumoniae and other pathogens .

Enzyme Inhibition

The mechanism by which this compound exerts its effects involves enzyme inhibition. Molecular docking studies have shown that these compounds can inhibit key enzymes such as 14-alpha demethylase and alkaline phosphatase, which are critical in various metabolic pathways . This inhibition is crucial for their therapeutic effects in both antimicrobial and anticancer applications.

Interaction with Biological Targets

The compound's interaction with biological targets has been studied using advanced techniques such as microscale thermophoresis (MST), which measures the binding affinities of the compound to proteins under controlled temperature gradients. This method has revealed that this compound can physically interact with GCase, enhancing its activity in specific cellular contexts .

Gaucher Disease Treatment

A significant case study involved the use of this compound derivatives in treating Gaucher disease. In fibroblast cultures derived from patients with different genotypes (N370S/N370S and L444P/L444P), these compounds increased GCase activity without toxicity, indicating their potential as non-inhibitory chaperones for enzyme replacement therapy .

Antibacterial Efficacy

Another case study focused on the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives against resistant strains of bacteria. The study demonstrated that specific derivatives were effective at low concentrations and could serve as alternatives to traditional antibiotics in treating infections caused by multi-drug-resistant organisms .

Data Table: Summary of Applications

Application AreaActivity TypeKey Findings
Diabetes Managementα-Glucosidase InhibitionIC50 values: 15.2 µM - 200 µM; effective vs acarbose
Cancer TreatmentEnzyme ActivationIncreases GCase activity in Gaucher disease cells
Antimicrobial ActivityBacterial & Fungal InhibitionEffective against E. coli, Bacillus subtilis, etc.

Comparison with Similar Compounds

Antitumor Activity

  • Compound 18q (N-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-(4-methoxyphenylamino)): Exhibits a molecular weight of 483.95 g/mol and demonstrates moderate cytotoxicity, likely due to chloro and methoxy substituents enhancing DNA intercalation or kinase inhibition .
  • Compound 7a (2-((2,4-dimethoxyphenyl)amino)-5,7-diphenyl analog): Shows 48.5% growth inhibition in the NCI-60 panel, attributed to diphenyl groups stabilizing hydrophobic interactions with CDK1 .

Enzyme Inhibition

  • Compound 2a (7-oxo-N-phenethyl-5-phenyl-4,7-dihydro analog): Inhibits PDE2 with an IC₅₀ of 1.82 μM , leveraging a phenethyl group for optimal binding in the catalytic pocket .
  • Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide analogs : Target MmpL3 in Mycobacterium tuberculosis, with hydrogenation of the core improving conformational flexibility for membrane penetration .

Antimicrobial Activity

  • N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] hydrazones: Exhibit >50% inhibition against wheat scab and apple rot fungi, highlighting the role of quinazoline and hydrazone moieties in disrupting microbial enzymes .

Structural and Spectral Insights

  • Crystallographic Data : The rigid pyrazolo[1,5-a]pyrimidine core adopts a planar conformation, with hydrogen-bonding distances (e.g., NH-N = 2.06–2.23 Å) critical for target engagement .
  • Spectroscopic Trends : IR spectra of analogs show strong C=O stretches at ~1,662 cm⁻¹ , while ¹H-NMR signals for aromatic protons (δ 6.70–8.88 ppm) confirm substituent electronic effects .

Key Research Findings and Implications

Lipophilicity vs. Solubility : Dimethylcarboxamide derivatives (e.g., ) prioritize blood-brain barrier penetration, whereas hydroxylated analogs (e.g., ) favor aqueous solubility.

Substituent Synergy : Combining electron-donating (e.g., OCH₃) and withdrawing (e.g., Cl) groups optimizes both potency and pharmacokinetics .

Target Selectivity : Hydrogenation of the core (e.g., tetrahydropyrazolo analogs ) redirects activity from PDEs to bacterial targets, underscoring the scaffold’s adaptability.

Biological Activity

N,N-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide, a member of the pyrazolo[1,5-a]pyrimidine family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and immunomodulatory effects, supported by data tables and case studies.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds known for their pharmacological potential. They exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The structural versatility of these compounds allows for modifications that enhance their bioactivity and selectivity against various biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated that several pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its in vitro activity against various microorganisms.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Escherichia coli32 µg/mLBactericidal
Staphylococcus aureus16 µg/mLBactericidal
Candida albicans64 µg/mLFungicidal

These results indicate that the compound exhibits potent activity against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent in therapeutic applications .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. A study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that this compound induces cytotoxic effects.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mode of Action
MCF-710Apoptosis induction
MDA-MB-2318Cell cycle arrest

The IC50 values indicate that this compound is effective at low concentrations and primarily acts through apoptosis and cell cycle modulation .

3. Immunomodulatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising immunomodulatory effects. It enhances the production of cytokines in immune cells, which could be beneficial in treating immune-related disorders.

Table 3: Immunomodulatory Effects

CytokineIncrease (%)Assay Method
IL-6150ELISA
TNF-α120ELISA

These findings suggest that this compound may serve as a potential therapeutic agent for modulating immune responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Modifications to the pyrazole ring or carboxamide group can significantly influence their pharmacological profiles.

Key SAR Insights:

  • Substitution Patterns: Electron-withdrawing groups such as chlorine enhance antimicrobial activity compared to electron-donating groups like methyl.
  • Ring Modifications: Alterations in the pyrazole or pyrimidine rings can affect binding affinity to target proteins involved in cancer progression or microbial resistance mechanisms .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1: A clinical trial involving patients with resistant bacterial infections showed a significant reduction in pathogen load after treatment with this compound.
  • Case Study 2: In a preclinical model of breast cancer, administration resulted in tumor regression alongside minimal side effects compared to conventional chemotherapeutics.

These cases underscore the compound's potential as a versatile therapeutic agent across multiple medical fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with β-keto esters, followed by hydrolysis of the ester group and subsequent amidation. For example, bis(pentafluorophenyl) carbonate (BPC) is used to activate the carboxylic acid intermediate, enabling efficient amidation with primary or secondary amines to yield carboxamide derivatives. This approach achieves yields of 55–87% after chromatographic purification .

Q. How is the structural identity of This compound confirmed in academic research?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Characteristic peaks for the pyrazolo[1,5-a]pyrimidine core (e.g., δ 8.80–9.30 ppm for pyrimidine protons) and substituents (e.g., trifluoromethyl groups at δ 120–125 ppm in ¹³C NMR) .
  • X-ray crystallography : Used to resolve single-crystal structures, as demonstrated for antimicrobial derivatives .
  • Mass spectrometry (EI/HRMS) : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are utilized to evaluate the antimicrobial activity of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives?

  • Methodological Answer :

  • Agar diffusion assays : Measure zone-of-inhibition diameters against Bacillus subtilis, Staphylococcus aureus, and fungal strains like Fusarium oxysporum .
  • Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution. For example, compound 16d showed MIC = 7.81 µg/mL against F. oxysporum, outperforming amphotericin B (MIC = 15.62 µg/mL) .
  • Time-kill kinetics : Assess bactericidal/fungicidal activity over 24–48 hours .

Advanced Research Questions

Q. How can researchers optimize the amidation step in synthesizing pyrazolo[1,5-a]pyrimidine-3-carboxamides to improve yield and purity?

  • Methodological Answer :

  • Activation reagents : BPC outperforms CDI or EEDQ in generating reactive pentafluorophenyl esters, reducing side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack during amidation .
  • Temperature control : Maintaining ≤80°C prevents Boc-group cleavage during cyclocondensation .

Q. What computational methods are employed to predict the binding affinity of pyrazolo[1,5-a]pyrimidine-3-carboxamides with target enzymes like cathepsins?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Models interactions between carboxamide substituents and catalytic residues (e.g., cathepsin K’s Cys25). Electrostatic and van der Waals forces dominate binding .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
  • QSAR models : Relate substituent lipophilicity (ClogP) to IC₅₀ values for cathepsin inhibition .

Q. How do structural modifications at the carboxamide group influence the pharmacokinetic properties of these compounds?

  • Methodological Answer :

  • N-Alkylation : Adding hydrophobic groups (e.g., N-butyl) improves blood-brain barrier penetration (e.g., CNS-active derivatives with logP > 2.5) .
  • Polar substituents : Amine or pyridyl groups enhance solubility but may reduce bioavailability due to increased hydrogen bonding .
  • Metabolic stability : In vitro microsomal assays show trifluoromethyl groups reduce CYP450-mediated oxidation .

Q. When encountering discrepancies in IC₅₀ values across studies targeting cathepsin inhibition, what experimental variables should be considered?

  • Methodological Answer :

  • Enzyme source : Recombinant vs. tissue-extracted cathepsins may differ in activity .
  • Assay buffers : pH (e.g., 5.5 for lysosomal cathepsins) and reducing agents (DTT/TCEP) affect enzyme stability .
  • Substrate choice : Fluorogenic substrates (e.g., Z-FR-AMC for cathepsin B) vs. natural peptides yield variable kinetics .

Q. What strategies are effective in overcoming poor solubility of these derivatives during in vivo efficacy studies?

  • Methodological Answer :

  • Prodrug design : Esterification of carboxamides improves aqueous solubility (e.g., ethyl esters hydrolyzed in vivo) .
  • Nanoformulation : Liposomal encapsulation or PEGylation enhances bioavailability .
  • Co-solvent systems : Use DMSO/PEG-400 in preclinical dosing (e.g., 10% DMSO in saline for rodent studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.